molecular formula C7H8O2 B563642 3-Methylcatechol-d3 CAS No. 1189946-33-5

3-Methylcatechol-d3

Cat. No. B563642
Key on ui cas rn: 1189946-33-5
M. Wt: 127.157
InChI Key: PGSWEKYNAOWQDF-FIBGUPNXSA-N
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Patent
US03950437

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[C:9]([O:12]O)(=[O:11])[CH3:10]>>[CH3:8][C:2]1[C:1]([OH:11])=[C:6]([OH:7])[CH:5]=[CH:4][CH:3]=1.[CH3:8][C:2]1[CH:3]=[CH:10][C:9]([OH:12])=[C:6]([OH:7])[CH:1]=1.[CH3:8][C:2]1[CH:1]=[C:6]([OH:7])[CH:5]=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to reaction under the same conditions, except perisobutyric acid

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=CC1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.3%
Name
Type
product
Smiles
CC1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
CC=1C=C(C=CC1O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03950437

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[C:9]([O:12]O)(=[O:11])[CH3:10]>>[CH3:8][C:2]1[C:1]([OH:11])=[C:6]([OH:7])[CH:5]=[CH:4][CH:3]=1.[CH3:8][C:2]1[CH:3]=[CH:10][C:9]([OH:12])=[C:6]([OH:7])[CH:1]=1.[CH3:8][C:2]1[CH:1]=[C:6]([OH:7])[CH:5]=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to reaction under the same conditions, except perisobutyric acid

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=CC1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.3%
Name
Type
product
Smiles
CC1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
CC=1C=C(C=CC1O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03950437

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[C:9]([O:12]O)(=[O:11])[CH3:10]>>[CH3:8][C:2]1[C:1]([OH:11])=[C:6]([OH:7])[CH:5]=[CH:4][CH:3]=1.[CH3:8][C:2]1[CH:3]=[CH:10][C:9]([OH:12])=[C:6]([OH:7])[CH:1]=1.[CH3:8][C:2]1[CH:1]=[C:6]([OH:7])[CH:5]=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to reaction under the same conditions, except perisobutyric acid

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=CC1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.3%
Name
Type
product
Smiles
CC1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
CC=1C=C(C=CC1O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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